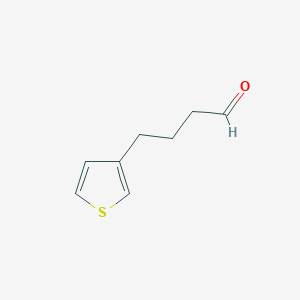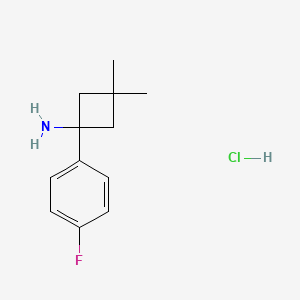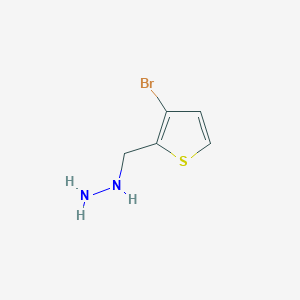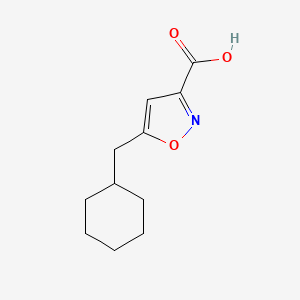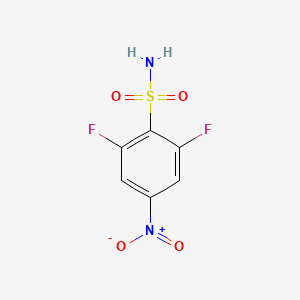
3-ethyl-N-methyl-3-Oxetanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyloxetan-3-yl)methylamine is a chemical compound that features an oxetane ring, a four-membered cyclic ether, which is known for its unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyloxetan-3-yl)methylamine typically involves the reaction of 3-ethyl-3-oxetanemethanol with methylamine. The process can be carried out under mild conditions, often using a solvent such as methanol or ethanol to facilitate the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (3-ethyloxetan-3-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-ethyloxetan-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives, amine-substituted compounds, and reduced oxetane structures, which can be further utilized in different applications.
Scientific Research Applications
(3-ethyloxetan-3-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, including adhesives and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-ethyloxetan-3-yl)methylamine involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making the compound versatile in different chemical environments. The pathways involved often include nucleophilic substitution and addition reactions, which are essential for its applications in synthesis and material science.
Comparison with Similar Compounds
(3-ethyloxetan-3-yl)methylamine can be compared with other oxetane derivatives, such as:
3-ethyl-3-oxetanemethanol: Similar in structure but lacks the amine group, making it less reactive in certain applications.
3-methyl-3-oxetanemethanol: Another oxetane derivative with different substituents, leading to variations in reactivity and stability.
(3-ethyloxetan-3-yl)methyl methacrylate: Used in polymer chemistry, this compound has a methacrylate group instead of an amine, which alters its polymerization behavior.
The uniqueness of (3-ethyloxetan-3-yl)methylamine lies in its combination of the oxetane ring and the amine group, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(3-ethyloxetan-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H15NO/c1-3-7(4-8-2)5-9-6-7/h8H,3-6H2,1-2H3 |
InChI Key |
BBJJZLLNTQMOSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

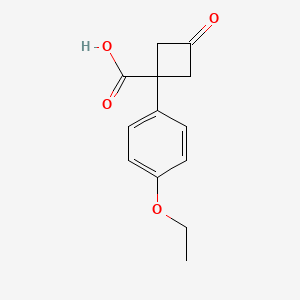
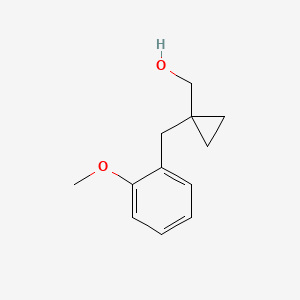
![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
